molecular formula C13H14N2S B101847 Metizoline CAS No. 17692-22-7

Metizoline

Cat. No. B101847
CAS RN: 17692-22-7
M. Wt: 230.33 g/mol
InChI Key: NDNKHWUXXOFHTD-UHFFFAOYSA-N
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Description

Metizoline, also known by the trade name Ellsyl, is a nasal decongestant used against allergic and vasomotor rhinitis . It is classified as an experimental small molecule .


Molecular Structure Analysis

Metizoline has a molecular formula of C13H14N2S and a molar mass of 230.33 g/mol . The IUPAC name for Metizoline is 2-[(2-methyl-1-benzothien-3-yl)methyl]-4,5-dihydro-1H-imidazole .

Scientific Research Applications

Antispasmodic Effects

Research has shown that certain plant extracts, like those from Zizyphus lotus, possess significant antispasmodic effects. These extracts cause relaxation of spontaneous contractions and inhibit contraction induced by spasmogenic agents. The anti-spasmodic constituents in these extracts work through cholinergic receptors and block Ca²⁺ influx. This property might be comparable to the effects observed in metizoline, which is also known for its antispasmodic activity (Borgi & Chouchane, 2009).

Inhibitory Activity on Acetylcholinesterase

Impact on Lipid Profiles and LDL Cholesterol

Metizoline's potential impact on lipid metabolism is another area of interest. Studies on metformin, which influences metabolic processes, show significant effects on metabolite profiles and LDL cholesterol levels. These insights could be relevant for exploring the broader metabolic effects of metizoline (Xu et al., 2015).

Effect on Endothelial Function

Exploring metizoline's impact on endothelial function is important, considering research on metformin that shows improvement in endothelial vascular reactivity. This area of research is crucial for understanding metizoline's potential role in vascular health and disease management (Aguiar et al., 2006).

Soil Absorption and Mobility

In the context of agricultural applications, studies on methiozolin, a herbicide, show its soil absorption and mobility, which might be analogous to metizoline's behavior in similar environments. Understanding the absorption and mobility of such compounds in soil is vital for their effective and environmentally safe use (Flessner et al., 2015).

Antimicrobial Activity

Investigation into the antimicrobial activities of compounds similar to metizoline, such as thiomorpholine derivatives, is crucial. These studies provide insights into the potential use of metizoline or its derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Safety And Hazards

The safety data sheet for Metizoline suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9/h2-5H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKHWUXXOFHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5090-37-9 (mono-hydrochloride)
Record name Metizoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9074983
Record name Metizoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metizoline

CAS RN

17692-22-7
Record name Metizoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metizoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metizoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metizoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27L8N105U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
CW Zumpft - Current Therapeutic Research, 1975 - psycnet.apa.org
Compared metizoline hydrochloride. 05% with phenylephrine. 5% in a double-blind clinical trial of the 2 nasal decongestant sprays. 33 patients with rhinitis volunteered for the study …
Number of citations: 3 psycnet.apa.org
S Singh - 2021 - nopr.niscpr.res.in
… Sertaconazole (Dermofix), Raloxifine (Evista), Metizoline, etc. In Sertaconazole benzothiophene ring mimics … Metizoline is used as a vasoconstrictus and nasal decongestant drug. …
Number of citations: 1 nopr.niscpr.res.in
ATC Vet—QR05DB25 - Interactions, 2004 - drugfuture.com
… Metizoline hydrochloride is a sympathomimetic with effects similar to those of naphazoline (p.1565) that has been used for its vasoconstrictor activity in the treatment of nasal congestion…
Number of citations: 2 www.drugfuture.com
CAS Bergström, U Norinder, K Luthman… - Journal of chemical …, 2003 - ACS Publications
The aim of the study was to investigate whether easily and rapidly calculated 2D and 3D molecular descriptors could predict the melting point of drug-like compounds, to allow a melting …
Number of citations: 125 pubs.acs.org
M DIMITROVA, D DIMOVA, İ ZHALNOV… - Türk Tarım ve Doğa …, 2014 - dergipark.org.tr
Within the period 2011-2014 in the experimental field of the Agricultural University, Plovdiv, were conducted field experiments using the herbicides Teridox (500 g/1 dimetochor), …
Number of citations: 5 dergipark.org.tr
L Racané, K Zlatić, M Cindrić, E Mehić… - …, 2023 - Wiley Online Library
Novel benzo[b]thienyl‐ and 2,2′‐bithienyl‐derived benzothiazoles and benzimidazoles were synthesized to study their antiproliferative and antitrypanosomal activities in vitro. …
J Spychała - Cancer letters, 2009 - Elsevier
Various agents have been synthesized and proved useful for the National Cancer Institute’s anticancer testing as potential new drugs, but most agents suffer side effects from their …
Number of citations: 5 www.sciencedirect.com
L Racane, K Zlatić, M Cindrić, E Mehić… - Available at SSRN … - papers.ssrn.com
Novel benzo [b] thienyl-and 2, 2'-bithienyl-derived benzothiazoles (5a–5d, 7a–7d) and benzimidazoles (6a–6d, 8a–8d) were designed and synthesized to study their antiproliferative …
Number of citations: 0 papers.ssrn.com
N Svensen, SR Jaffrey - Cell chemical biology, 2016 - cell.com
RNA-modifying enzymes are difficult to assay due to the absence of fluorometric substrates. Here we show that the Broccoli, a previously reported fluorescent RNA-dye complex, can be …
Number of citations: 62 www.cell.com
GS Perry, M Das, ECY Woon - Journal of Medicinal Chemistry, 2021 - ACS Publications
… Recently, a number of FTO inhibitors, including amiloride compounds 92–94, metizoline … Notably, although metizoline 95 is 2.8-fold less potent than its analogue 98, it has the …
Number of citations: 7 pubs.acs.org

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